molecular formula C17H18N2O3 B2647706 N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide CAS No. 923674-12-8

N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide

Cat. No.: B2647706
CAS No.: 923674-12-8
M. Wt: 298.342
InChI Key: RHIYJVCSNOLRMI-UHFFFAOYSA-N
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Description

N2-(2-Methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide is a biphenyl-based dicarboxamide derivative characterized by a 2-methoxyethyl substituent on one of the amide nitrogen atoms. This compound belongs to a class of molecules where the biphenyl core is functionalized with carboxamide groups, enabling diverse applications in medicinal chemistry, materials science, and coordination chemistry.

Properties

IUPAC Name

2-[2-(2-methoxyethylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-11-10-19-17(21)15-9-5-3-7-13(15)12-6-2-4-8-14(12)16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIYJVCSNOLRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism by which N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological responses. The biphenyl core and carboxamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the amide nitrogen significantly influences molecular weight, melting point, solubility, and crystallinity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N2-(2-Methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide 2-Methoxyethyl Not explicitly provided Not provided Ether-containing alkyl chain
N,N'-Bis(2-methoxyphenyl)-[1,1'-biphenyl]-2,2'-dicarboxamide 2-Methoxyphenyl ~448.48 Not reported Dihedral angle: 75.34° between biphenyl rings
N2,N2'-Bis(4-methoxyphenyl)-[1,1'-biphenyl]-2,2'-dicarboxamide (2i:6a) 4-Methoxyphenyl 475.16 121–124 Electron-rich aromatic substituents
N2,N2'-Bis(4-bromophenyl)-[1,1'-biphenyl]-2,2'-dicarboxamide (2j) 4-Bromophenyl 548.98 182–184 Halogen substituent (Br)
N,N'-Diisopropyl-[1,1'-biphenyl]-2,2'-dicarboxamide Isopropyl 292.38 Not reported Aliphatic branched substituents

Key Observations:

  • Substituent Polarity: The 2-methoxyethyl group in the target compound introduces moderate polarity, balancing solubility (via the ether oxygen) and lipophilicity. In contrast, bromophenyl (2j) increases molecular weight and melting point due to halogen-induced intermolecular interactions .
  • Aromatic vs. Alkyl Substituents: Methoxyphenyl derivatives (e.g., 2i:6a) exhibit rigid aromatic systems, whereas methoxyethyl provides conformational flexibility, which may influence packing in crystalline states .

Structural and Conformational Analysis

  • Dihedral Angle: The biphenyl unit in N,N'-Bis(2-methoxyphenyl)-[1,1'-biphenyl]-2,2'-dicarboxamide exhibits a dihedral angle of 75.34° between rings, indicating significant non-planarity . This angle impacts π-π stacking and crystal packing. Comparable data for the target compound is unavailable, but substituent bulkiness (e.g., methoxyethyl vs. methoxyphenyl) could alter this angle.
  • Crystallinity: Methoxyphenyl derivatives () form well-defined crystals due to aromatic stacking, while alkyl substituents (e.g., isopropyl) may reduce crystallinity .

Biological Activity

N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl core with two carboxamide groups and a methoxyethyl substituent. This structure contributes to its distinct chemical behavior and reactivity, making it a valuable compound in medicinal chemistry and drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or bind to receptors, leading to various physiological responses. The biphenyl core enhances its binding affinity and specificity due to unique electronic and steric properties.

1. Therapeutic Properties

This compound has been explored for several therapeutic applications:

  • Anti-inflammatory Agents: The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

2. Biochemical Probes

Research indicates that this compound can serve as a biochemical probe in various assays aimed at understanding cellular mechanisms and disease pathways. Its structural features allow it to be utilized in high-throughput screening for drug discovery.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Effects: A study demonstrated that the compound effectively reduced cytokine production in vitro, indicating its potential as an anti-inflammatory agent. The mechanism involved inhibition of NF-κB signaling pathways.
  • Anticancer Activity Assessment: Another study assessed the compound's effects on various cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis in breast cancer cells through caspase activation.

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismObserved EffectReference
Anti-inflammatoryNF-κB signalingReduced cytokine production
AnticancerBreast cancer cell linesInhibition of cell growth
Biochemical probeCellular assaysModulation of enzyme activity

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